7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the formation of the tetrahydronaphthalene core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile under controlled conditions.
Introduction of the Propan-2-yloxy Group: The next step involves the introduction of the propan-2-yloxy group through an etherification reaction. This can be done by reacting the intermediate with isopropyl alcohol in the presence of an acid catalyst.
Amination: The final step involves the introduction of the amine group through a reductive amination reaction. This can be achieved by reacting the intermediate with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amine group.
Scientific Research Applications
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar core structure but different functional groups.
Pyrrolopyrazine Derivatives: Compounds with a similar heterocyclic structure but different substituents.
Uniqueness
7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of functional groups and its ability to interact with biological systems in a distinct manner. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDVCRIRPTUXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.